molecular formula C9H15NOS B13331830 4-((Thiophen-2-ylmethyl)amino)butan-2-ol

4-((Thiophen-2-ylmethyl)amino)butan-2-ol

Cat. No.: B13331830
M. Wt: 185.29 g/mol
InChI Key: FPNGPGNOKVBXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Thiophen-2-ylmethyl)amino)butan-2-ol is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Thiophen-2-ylmethyl)amino)butan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Thiophen-2-ylmethyl)amino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Mechanism of Action

The mechanism of action of 4-((Thiophen-2-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Thiophen-2-ylmethyl)amino)butan-2-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-(thiophen-2-ylmethylamino)butan-2-ol

InChI

InChI=1S/C9H15NOS/c1-8(11)4-5-10-7-9-3-2-6-12-9/h2-3,6,8,10-11H,4-5,7H2,1H3

InChI Key

FPNGPGNOKVBXTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.